molecular formula C34H39N3O8 B1446430 Fmoc-Tyr(Boc-Nmec)-OH CAS No. 1033814-21-9

Fmoc-Tyr(Boc-Nmec)-OH

Cat. No. B1446430
CAS RN: 1033814-21-9
M. Wt: 617.7 g/mol
InChI Key: CELJKBQYZSAPDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-Tyr(Boc-Nmec)-OH is a synthetic amino acid that is used in many laboratory experiments. It is a derivative of tyrosine, which is an aromatic amino acid found in proteins. Fmoc-Tyr(Boc-Nmec)-OH is an important component of peptide synthesis and has a wide range of applications in biochemistry, molecular biology, and drug discovery. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of Fmoc-Tyr(Boc-Nmec)-OH.

Scientific Research Applications

1. Facilitating Peptide Synthesis

Fmoc-Tyr(Boc-Nmec)-OH plays a crucial role in the synthesis of hydrophobic synthetic peptides. The incorporation of tyrosine as Fmoc-Tyr(Boc-Nmec)-OH in solid-phase peptide synthesis enhances the solubility of the peptide, facilitating its purification. The Boc-Nmec protective group on the tyrosine residue can be cleaved under neutral or mild alkaline conditions, making it a versatile tool in peptide synthesis (Wahlström et al., 2008).

2. Synthesis and Purification of Aggregation-Prone Peptides

In the context of synthesizing and purifying hydrophobic and aggregation-prone peptides, Fmoc-Tyr(Boc-Nmec)-OH is used to improve solubility and facilitate purification. This approach is particularly effective for synthesizing peptides that are difficult to handle due to their hydrophobic nature (Wahlström et al., 2008).

3. Role in Phosphotyrosine-Containing Peptides Synthesis

Fmoc-Tyr(Boc-Nmec)-OH is integral in the synthesis of phosphotyrosine-containing peptides. Such peptides are synthesized using Boc-Tyr(PO3Me2)-OH in Boc solution or solid-phase peptide synthesis, demonstrating the flexibility and utility of Fmoc-Tyr(Boc-Nmec)-OH in synthesizing complex peptide structures (Perich, 1991).

4. Microwave-Assisted Solid-Phase Synthesis

Fmoc-Tyr(Boc-Nmec)-OH is used in water-based microwave-assisted solid-phase synthesis. This innovative method leverages microwave irradiation to accelerate solid-phase reactions, highlighting the adaptability of Fmoc-Tyr(Boc-Nmec)-OH in advanced peptide synthesis technologies (Hojo et al., 2013).

5. Improved Derivatization and Detection in Amino Acid Analysis

The use of Fmoc-Tyr(Boc-Nmec)-OH also contributes to improved derivatization and detection in the analysis of amino acids. This application demonstrates the compound's utility in analytical methodologies beyond peptide synthesis (Bank et al., 1996).

6. Self-Assembly and Hydrogelation

Fmoc-Tyr(Boc-Nmec)-OH is utilized in the self-assembly and hydrogelation of peptides, particularly in creating diverse nanostructures and hydrogels with different mechanical properties. This application showcases the potential of Fmoc-Tyr(Boc-Nmec)-OH in nanotechnology and material science (Cheng et al., 2010).

7. Incorporation in Graphene-Based Hydrogels

The compound is used in the development of graphene-based hydrogels. Such hydrogels, incorporating reduced graphene oxide, demonstrate the compound's applicability in creating hybrid materials with unique properties (Adhikari & Banerjee, 2011).

properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[methyl-[2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethyl]carbamoyl]oxyphenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H39N3O8/c1-34(2,3)45-33(42)37(5)19-18-36(4)32(41)44-23-16-14-22(15-17-23)20-29(30(38)39)35-31(40)43-21-28-26-12-8-6-10-24(26)25-11-7-9-13-27(25)28/h6-17,28-29H,18-21H2,1-5H3,(H,35,40)(H,38,39)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CELJKBQYZSAPDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)CCN(C)C(=O)OC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H39N3O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

617.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-Tyr(Boc-Nmec)-OH

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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